1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one

Description

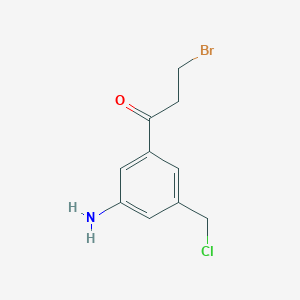

1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one is a halogenated aromatic ketone featuring a phenyl ring substituted with an amino group (-NH₂) at the 3-position and a chloromethyl (-CH₂Cl) group at the 5-position. The propanone backbone includes a bromine atom at the 3-position, which enhances its electrophilic character.

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[3-amino-5-(chloromethyl)phenyl]-3-bromopropan-1-one |

InChI |

InChI=1S/C10H11BrClNO/c11-2-1-10(14)8-3-7(6-12)4-9(13)5-8/h3-5H,1-2,6,13H2 |

InChI Key |

YGCPPLGERZZWSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)CCBr)N)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 1-(3-Amino-5-(chloromethyl)phenyl)propan-1-one. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride are commonly employed.

Major Products

The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloromethyl-Substituted Aromatic Ketones

Example Compound : 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)

- Structural Differences: 1f has a chloromethyl group at the phenyl 4-position, whereas the target compound positions it at the 5-position. The sulfanylidene (-S(O)=C(CH₃)₂) group in 1f contrasts with the 3-bromopropanone moiety in the target.

- Physical Properties: 1f is a white solid with a melting point of 137.3–138.5°C.

- Reactivity: Both compounds’ chloromethyl groups are susceptible to nucleophilic substitution (e.g., hydrolysis or alkylation). The amino group in the target compound may stabilize intermediates via resonance, altering reaction pathways .

Amino-Substituted Heterocycles with Anticonvulsant Activity

Example Compound: 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole (Compound 3)

- Structural Differences: Compound 3 features a triazole ring with a 3-amino group, while the target compound’s amino group is directly attached to a phenyl ring. The target lacks the fluorophenoxy substituent but includes a bromopropanone chain.

- Biological Relevance: Compound 3 exhibits potent anticonvulsant activity (ED₅₀ = 1.4 mg/kg), comparable to diazepam. The target’s bromopropanone group may confer distinct pharmacokinetic properties, such as increased lipophilicity, which could influence blood-brain barrier penetration .

Brominated Ketones in Medicinal Chemistry

Example Compound : 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

- Structural Differences: The indole core in this compound differs from the target’s phenyl ring. Both share a brominated alkyl chain, but the target’s bromine is on the propanone backbone, whereas the example has a bromomethyl group on indole.

- Reactivity: Bromine in both compounds acts as a leaving group. The electron-withdrawing sulfonyl group in the indole derivative may accelerate substitution reactions compared to the target’s electron-donating amino group .

Chloromethyl-Thiazole Urea Derivatives

Example Compound : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a)

- Functional Group Contrast: Urea and thiazole moieties in 8a differ from the target’s amino-phenyl and bromopropanone groups.

- Chloromethyl Reactivity: Both compounds’ chloromethyl groups can undergo alkylation. However, the thiazole ring in 8a may direct reactivity toward heterocyclic modifications, while the target’s amino group could facilitate intramolecular cyclization .

Comparative Data Table

Biological Activity

The compound 1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one is a member of the class of organic compounds that exhibit significant biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure

The compound possesses a complex structure characterized by the following functional groups:

- Amino group : Contributes to its reactivity and interaction with biological targets.

- Chloromethyl group : Enhances lipophilicity, aiding in membrane permeability.

- Bromopropanone moiety : Imparts reactivity towards nucleophiles.

Structural Formula

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The presence of halogen substituents (like chlorine and bromine) enhances its antimicrobial efficacy by improving membrane permeability and interaction with bacterial cell walls.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 16 µg/mL |

| Escherichia coli | 128 µg/mL |

Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and caspase-7.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study examining the effects on MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, the compound exhibited IC50 values indicating potent cytotoxicity:

- MCF-7 Cell Line : IC50 = 5.0 µM

- U-937 Cell Line : IC50 = 4.2 µM

This suggests that the compound may serve as a potential lead for developing new anticancer agents.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis via caspase activation |

| U-937 | 4.2 | G1 phase arrest and apoptosis |

The biological activity of This compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It has been shown to inhibit cell cycle progression, particularly at the G1 phase.

- Antimicrobial Action : Its ability to disrupt bacterial cell walls contributes to its effectiveness against various pathogens.

Molecular Docking Studies

Molecular docking studies suggest that the compound binds effectively to specific targets in cancer cells, enhancing its anticancer activity. The binding affinity was found to be comparable to known anticancer drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.